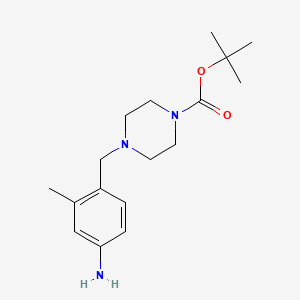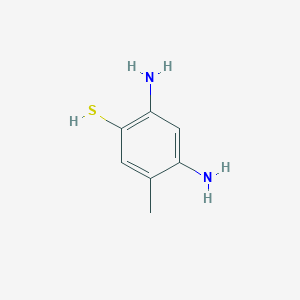
Benzenethiol, 2,4-diamino-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenethiol, 2,4-diamino-5-methyl- is an organic compound with the molecular formula C₇H₁₀N₂S. It is a derivative of benzenethiol, characterized by the presence of two amino groups and a methyl group on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,4-diamino-5-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production of Benzenethiol, 2,4-diamino-5-methyl- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenethiol, 2,4-diamino-5-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted benzenethiols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzenethiol, 2,4-diamino-5-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenethiol, 2,4-diamino-5-methyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The amino groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenethiol: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
2,4-Diaminotoluene: Contains amino groups but lacks the thiol group, affecting its chemical properties and applications.
4-Methylbenzenethiol: Similar structure but lacks the amino groups, resulting in different reactivity and applications.
Uniqueness
Benzenethiol, 2,4-diamino-5-methyl- is unique due to the presence of both amino and thiol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
329944-46-9 |
|---|---|
Formule moléculaire |
C7H10N2S |
Poids moléculaire |
154.24 g/mol |
Nom IUPAC |
2,4-diamino-5-methylbenzenethiol |
InChI |
InChI=1S/C7H10N2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,8-9H2,1H3 |
Clé InChI |
WKEDZWZMALHQCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine](/img/structure/B13957901.png)
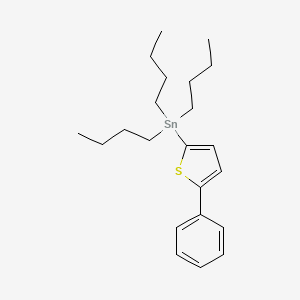
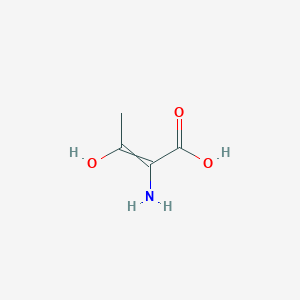
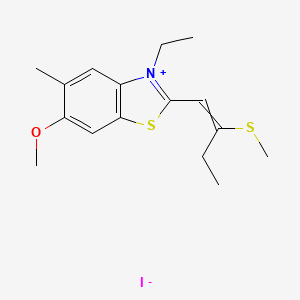


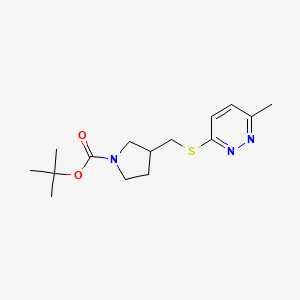
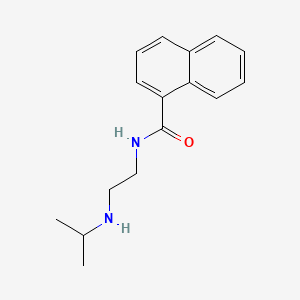
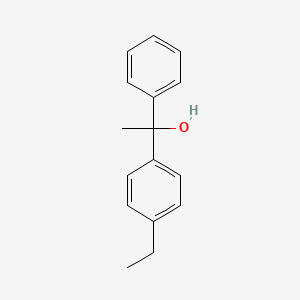



![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
